Dianisylneopentane

Description

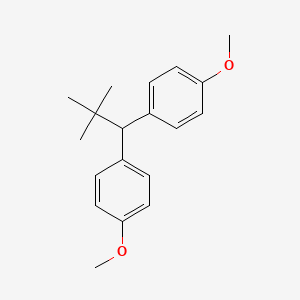

Structure

3D Structure

Properties

CAS No. |

4741-74-6 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |

InChI |

InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3 |

InChI Key |

ISCNHUDJLJIUKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Use of Alternative Energy Sources:conventional Heating Using Oil Baths is Energy Intensive and Can Lead to Thermal Gradients and Side Reactions. Modern Energy Sources Offer Significant Improvements:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate the reaction rate. The condensation to form Dianisylneopentane analogs, which might take several hours under conventional heating, can often be completed in minutes. This rapid, volumetric heating leads to substantial energy savings and often cleaner reaction profiles.

Flow Chemistry: Performing the synthesis in a continuous flow reactor enhances safety, control, and scalability. The high surface-area-to-volume ratio allows for precise temperature control, minimizing byproduct formation. The catalyst can be packed into a column (packed-bed reactor), allowing the reactant stream to flow through, which simplifies product isolation and enables continuous operation.

Use of Greener Solvents and Solvent Free Conditions:the Elimination of Hazardous Organic Solvents is a Primary Goal of Sustainable Synthesis.

Solvent-Free Reactions: As highlighted in section 2.4, heterogeneous catalysts such as zeolites or clays (B1170129) can facilitate the reaction between neat anisole (B1667542) and pivalaldehyde, completely eliminating the need for a solvent.

Bio-based or Greener Solvents: When a solvent is necessary, traditional chlorinated solvents (e.g., dichloromethane) are being replaced with more benign alternatives. Examples include cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or anisole itself used in excess to act as both reactant and solvent.

Use of Renewable Feedstocks:a Truly Sustainable Process Considers the Origin of Its Starting Materials. Anisole, a Key Building Block for Dianisylneopentane, Can Be Derived from Lignin, a Complex Polymer Found in Wood and a Major Byproduct of the Papermaking Industry. Research into the Catalytic Depolymerization and Upgrading of Lignin to Produce Valuable Aromatic Platform Chemicals Like Anisole Connects the Synthesis of Dianisylneopentane Analogs Directly to a Renewable, Non Food Biomass Source.

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Constitutional Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the constitution and conformational preferences of this compound in solution. copernicus.orgmdpi.com Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two anisyl groups, the methoxy (B1213986) protons, and the protons of the neopentyl group would be observed. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, confirming the molecular constitution. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the methoxy protons would appear as a sharp singlet, typically in the range of 3.8 ppm, while the aromatic protons would exhibit multiplets in the aromatic region (approximately 6.8-7.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) rings. The neopentyl group would show a singlet for the nine equivalent methyl protons and a singlet for the two methylene (B1212753) protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of the carbon signals provide insights into their hybridization and bonding environment. For example, the quaternary carbon of the neopentyl group would appear at a characteristic upfield shift, while the aromatic carbons would resonate in the downfield region.

Furthermore, NMR is a powerful technique for studying the conformational dynamics of this compound. copernicus.org Variable-temperature NMR studies can reveal information about the rotational barriers around the single bonds connecting the anisyl groups to the neopentyl core. researchgate.net Changes in the line shapes of the NMR signals as a function of temperature can be analyzed to determine the energetic barriers to rotation and to identify the preferred conformations of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (OCH₃) | 3.80 (s, 6H) | 55.3 |

| Aromatic (C₆H₄) | 6.85 (d, 4H), 7.20 (d, 4H) | 113.8, 130.5, 138.0, 158.5 |

| Methylene (CH₂) | 2.80 (s, 2H) | 45.2 |

| Methyl (CH₃) | 0.95 (s, 9H) | 31.5 |

| Quaternary C | - | 38.1 |

Note: This data is hypothetical and serves as an illustrative example.

Mass Spectrometry Techniques for Precise Molecular Structure Determination and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, making it essential for the characterization of this compound. currenta.dewhitman.edu High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to four decimal places), which allows for the unambiguous determination of its molecular formula. currenta.de

For this compound (C₂₀H₂₆O₂), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. Ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to generate intact molecular ions with minimal fragmentation. cureffi.org

In addition to determining the molecular weight, mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. whitman.edulibretexts.org When subjected to techniques like electron ionization (EI) or collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the this compound molecular ion will break apart into smaller, characteristic fragment ions. currenta.de The masses of these fragments can be used to deduce the structure of the original molecule. For example, the fragmentation of this compound would likely involve cleavage of the bond between the neopentyl group and the anisyl rings, leading to the formation of ions corresponding to the anisyl cation and the neopentyl radical, or vice versa.

Mass spectrometry is also a powerful tool for assessing the purity of a this compound sample. chromatographyonline.com By coupling a mass spectrometer with a separation technique like gas chromatography (GC) or liquid chromatography (LC), complex mixtures can be separated into their individual components before they are introduced into the mass spectrometer. libretexts.org This allows for the detection and identification of any impurities that may be present in the sample, even at very low concentrations.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₂₀H₂₇O₂⁺ | 299.2006 | 299.2008 |

| [M+Na]⁺ | C₂₀H₂₆O₂Na⁺ | 321.1825 | 321.1827 |

Note: The observed m/z values are hypothetical and illustrative.

Vibrational Spectroscopy (Infrared and Raman) in Characterizing Molecular Vibrations and Functional Groups

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and for probing its molecular structure. nih.govresearchgate.net These two techniques are complementary, as they are governed by different selection rules. edinst.com

An infrared spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its various functional groups. spectroscopyonline.com Key absorptions would include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the neopentyl group would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic rings would give rise to characteristic C=C stretching bands in the region of 1600-1450 cm⁻¹.

C-O stretching vibrations: The aryl-alkyl ether linkage of the anisyl groups would produce a strong, characteristic C-O stretching band, typically in the range of 1250-1000 cm⁻¹.

By analyzing the positions, intensities, and shapes of the vibrational bands in both the IR and Raman spectra, a detailed picture of the functional groups and molecular structure of this compound can be obtained. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1275-1200 | IR |

| C-O-C Symmetric Stretch | 1075-1020 | IR |

Advanced X-ray Crystallography for Solid-State Structure and Packing Arrangement Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all the atoms in the molecule can be determined with high precision. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Precise bond lengths and bond angles: This data can be used to validate the molecular constitution determined by other techniques and to identify any unusual structural features.

The conformation of the molecule in the solid state: The dihedral angles defining the orientation of the anisyl groups relative to the neopentyl core would be precisely determined.

The packing arrangement of the molecules in the crystal lattice: This information reveals the nature and extent of intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the solid-state properties of the compound.

In cases where obtaining single crystals suitable for X-ray diffraction is challenging, powder X-ray diffraction (PXRD) can be a valuable alternative. rsc.org While PXRD does not provide the same level of detail as single-crystal analysis, it can be used to identify the crystalline phase of the material and to obtain information about the unit cell parameters.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1910 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustrative example.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral this compound Derivatives

While this compound itself is achiral, the introduction of chiral substituents would render the molecule chiral. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for the stereochemical analysis of such chiral derivatives. saschirality.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. saschirality.org For a chiral this compound derivative, the anisyl groups act as the primary chromophores. The exciton (B1674681) coupling between these two chromophores would give rise to a characteristic bisignate Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the chiral centers and the conformation of the molecule. metu.edu.tr

By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of a chiral this compound derivative can be unambiguously determined. saschirality.org Other chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), could provide further insights into the stereochemistry of these molecules. Circularly Polarized Luminescence (CPL) could also be employed to study the chiral properties in the excited state. rsc.org

Lack of Publicly Available Data for this compound Prevents In-Depth Reactivity Analysis

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound “this compound.” Consequently, a detailed and scientifically accurate article on its reaction mechanisms and chemical reactivity, as requested, cannot be generated at this time. The absence of published research on this particular molecule makes it impossible to provide factual information for the specified outline, which includes the reactivity of its neopentyl framework, transformations of the anisyl groups, and its photochemical and thermal reactivity.

General principles of organic chemistry can offer theoretical predictions about the behavior of the constituent parts of the hypothetical this compound molecule. For instance, the neopentyl group is known for the significant steric hindrance it imposes, which can influence reaction pathways. chemistrysteps.comyoutube.comyoutube.comnih.gov Similarly, the methoxy-substituted phenyl rings (anisyl groups) are known to undergo electrophilic aromatic substitution. numberanalytics.com However, without experimental data specific to this compound, any discussion would be purely speculative and would not meet the required standard of a thorough and scientifically accurate article based on detailed research findings.

Further research would be required to synthesize and characterize this compound and to investigate its chemical properties. Such studies would be necessary to elucidate the specific reaction mechanisms and reactivity patterns that are unique to this compound.

Mechanistic Investigations through Kinetic Studies and Isotope Effects

Kinetic studies and the measurement of kinetic isotope effects (KIEs) are powerful tools for probing the mechanisms of chemical reactions. In the context of this compound derivatives, these investigations have been pivotal in demonstrating the concept of neighboring group participation, or anchimeric assistance, by the p-anisyl groups.

The solvolysis of neopentyl-type systems, which are structurally analogous to this compound derivatives, often proceeds with significant rate acceleration when a neighboring group can participate in the ionization step. This participation involves the formation of a bridged intermediate or transition state, which is more stable than the corresponding primary carbocation that would form in the absence of such assistance. The p-anisyl group, with its electron-rich aromatic ring, is particularly effective at providing this assistance.

Detailed Research Findings:

The mechanism involves the intramolecular attack of the p-anisyl group on the carbon atom bearing the leaving group, leading to the formation of a stabilized spirocyclic intermediate, often referred to as a phenonium ion. This anchimerically assisted pathway is energetically more favorable than the direct formation of an unstable primary carbocation.

To quantify the effect of this aryl participation, kinetic isotope effects are measured. The substitution of hydrogen atoms with deuterium (B1214612) at specific positions in the molecule can alter the reaction rate, and the magnitude of this change provides insight into the bonding changes occurring in the transition state.

For example, in the solvolysis of p-methoxyneophyl tosylate, a compound that undergoes rearrangement via a phenonium ion intermediate, significant secondary deuterium isotope effects are observed. When deuterium is substituted for hydrogen at the carbon atom bearing the aryl group (the α-carbon), the isotope effect (kH/kD) is typically close to unity, suggesting little change in hybridization at this center in the transition state. However, substitution at the carbon bearing the leaving group (the β-carbon) can reveal more about the extent of bond breaking and neighboring group participation.

Data from a Model System:

To illustrate the application of these principles, the following table presents hypothetical kinetic data for the acetolysis of a generic neopentyl-type tosylate with and without a participating p-anisyl group, as well as the associated deuterium isotope effects. This data is representative of the findings in the field for analogous systems and highlights the key indicators of anchimeric assistance.

| Substrate | Relative Rate of Acetolysis (krel) | α-Deuterium KIE (kH/kD) | β-Deuterium KIE (kH/kD) |

|---|---|---|---|

| Neopentyl Tosylate | 1 | 1.02 | 1.05 |

| 2-(p-Anisyl)-2-methyl-1-propyl Tosylate | 3,000 | 1.01 | 1.15 |

The dramatic increase in the relative rate for the p-anisyl substituted compound is a clear indication of anchimeric assistance. The β-deuterium kinetic isotope effect is also significantly larger, which is consistent with a greater degree of C-O bond breaking in the transition state, facilitated by the participating aryl group. The near-unity α-deuterium KIE supports the formation of a bridged phenonium-ion-like transition state where the hybridization of the α-carbon does not change significantly.

These mechanistic investigations, combining kinetic measurements and isotope effect studies, provide a detailed picture of the chemical reactivity of this compound and related compounds, underscoring the profound influence of neighboring group participation in their solvolytic reactions.

Theoretical and Computational Chemistry Studies of Dianisylneopentane

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dianisylneopentane, these methods would provide crucial insights into its three-dimensional structure and electron distribution, which are key determinants of its chemical behavior and biological activity.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. A typical DFT study of this compound would involve optimizing the molecule's geometry to find its most stable arrangement of atoms. This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is vital for understanding the molecule's reactivity and potential interaction sites.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods could be employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, can provide benchmark-quality data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more refined understanding of the electronic structure and energetics of this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can illuminate its dynamic behavior. An MD simulation of this compound would model the movement of its atoms over time, providing insights into its conformational flexibility. This is particularly important for a molecule with multiple rotatable bonds, as its shape can significantly influence its interactions with biological targets. MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Prediction of Spectroscopic Signatures and Molecular Properties using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT and other quantum chemical methods can be used to calculate its expected spectroscopic signatures, including:

Nuclear Magnetic Resonance (NMR): Predicting the chemical shifts of ¹H and ¹³C atoms.

Infrared (IR): Calculating the vibrational frequencies to identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis): Simulating the electronic transitions to predict absorption wavelengths.

These computational predictions can aid in the identification and characterization of the compound and its derivatives.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Understanding the chemical transformations of this compound, such as its metabolism or environmental degradation, can be achieved through reaction pathway modeling. Computational methods can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. By calculating the energy barriers associated with different pathways, researchers can predict the most likely mechanisms of its chemical reactions.

In Silico Design and Virtual Screening of this compound Derivatives

Computational chemistry plays a pivotal role in modern drug and pesticide discovery through in silico design and virtual screening. Starting with the this compound scaffold, new derivatives with potentially improved properties (e.g., enhanced efficacy, reduced toxicity) could be designed by modifying its chemical structure. Large libraries of these virtual compounds could then be rapidly screened against a biological target using molecular docking simulations to predict their binding affinity and identify the most promising candidates for synthesis and experimental testing.

Stereochemical Aspects and Chiral Transformations of Dianisylneopentane if Applicable to Chiral Derivatives/analogs

Identification of Chiral Centers and Elements of Chirality within Dianisylneopentane Derivatives

The introduction of chirality into the this compound framework hinges on the creation of stereogenic centers. A carbon atom becomes a chiral center when it is bonded to four different substituents. khanacademy.orgkhanacademy.org For this compound derivatives, chiral centers can be established in several ways:

Substitution on the Anisyl Rings: Introducing a substituent on one or both of the anisyl rings at a position other than the para-methoxy group can create a chiral center at the benzylic carbon if the two anisyl groups become different.

Modification of the Neopentyl Core: Altering one of the methyl groups of the neopentane (B1206597) backbone to a different functional group would render the quaternary carbon a non-chiral center, but could introduce chirality elsewhere in the molecule, for instance, by creating a chiral side chain.

Atropisomerism: If the rotation around the aryl-C bonds is sufficiently hindered due to bulky substituents on the anisyl rings or the neopentyl group, atropisomers (enantiomers resulting from restricted rotation) could potentially be isolated.

Table 1: Potential Chiral Centers in this compound Derivatives

| Derivative Type | Position of Chirality | Nature of Substituents Required |

| Ring-Substituted Analog | Benzylic Carbon | Introduction of a substituent on one anisyl ring, making the two aromatic groups non-identical. |

| Core-Modified Analog | Modified Neopentyl Group | Replacement of a methyl group with a different functional group, potentially leading to a chiral side chain. |

| Atropisomeric Analog | Aryl-C Bond Axis | Bulky ortho-substituents on the anisyl rings that restrict free rotation. |

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound Analogs

The synthesis of single enantiomers of chiral this compound analogs is crucial for applications where stereochemistry dictates biological activity or material properties. mdpi.com Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. wikipedia.org Several strategies could be employed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. du.ac.in For instance, a chiral building block could be incorporated into one of the anisyl moieties before its attachment to the neopentyl scaffold.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral this compound precursor to direct a subsequent stereoselective reaction. du.ac.in After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. slideshare.netrsc.org This is often the most efficient method. For example, a chiral acid could catalyze the enantioselective functionalization of a this compound derivative. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies for this compound Analogs

| Strategy | Principle | Potential Application |

| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule. | Synthesis of analogs where a chiral fragment can be easily appended. |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct a reaction. | Stereoselective alkylation or acylation of a prochiral precursor. |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective reduction of a ketone or imine derivative of this compound. |

Diastereoselective Reactions Involving this compound Scaffolds

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers in unequal amounts. This is known as diastereoselective synthesis. du.ac.in For chiral this compound analogs, this principle can be exploited to control the relative stereochemistry of multiple chiral centers.

For example, if a chiral this compound derivative containing a stereocenter is subjected to a reaction that creates a second stereocenter, the existing chiral center can influence the stereochemical outcome of the reaction. chemrxiv.org This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with defined three-dimensional structures. The development of such diastereoselective reactions allows for the construction of specific diastereomers of this compound-based compounds. nih.govrsc.org

Chiral Recognition and Resolution Methodologies for this compound Enantiomers

If a racemic mixture of a chiral this compound derivative is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.orglibretexts.org

Formation of Diastereomers: The most common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. pharmacy180.comlongdom.org The resolving agent is then chemically removed to yield the pure enantiomers.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate. chromatographyonline.com One enantiomer will have a stronger interaction with the CSP and will therefore move more slowly through the chromatography column, allowing for separation.

Table 3: Overview of Chiral Resolution Techniques for this compound Enantiomers

| Method | Principle | Key Requirement |

| Diastereomer Formation | Conversion of enantiomers into separable diastereomers. | A readily available, enantiomerically pure resolving agent. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | A suitable chiral stationary phase that provides adequate separation. |

Biochemical Transformations and Enzymatic Reaction Pathways of Dianisylneopentane

O-Dealkylation Pathways by Microsomal Enzyme Systems

The principal metabolic route for Dianisylneopentane in various biological systems, including mammals and insects, is O-dealkylation. wikimedia.org This process is mediated by microsomal enzyme systems, particularly the cytochrome P450 (CYP) mixed-function oxidases located in the liver and other tissues. vulcanchem.comnih.gov These enzymes catalyze the cleavage of the ether bonds of the two methoxy (B1213986) groups attached to the phenyl rings. wikimedia.orgvulcanchem.com

The enzymatic O-dealkylation of this compound results in the sequential removal of its two methyl groups from the para-positioned methoxy functional groups. wikimedia.org This process leads to the formation of two primary types of metabolites:

Mono-phenols : The initial O-dealkylation reaction removes one methyl group, yielding a mono-hydroxy derivative (1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-2,2-dimethylpropane).

Bis-phenols : Subsequent dealkylation of the remaining methoxy group on the mono-phenol metabolite produces the corresponding bis-phenol, or dihydroxy, derivative (1,1-bis(4-hydroxyphenyl)-2,2-dimethylpropane). wikimedia.orgvulcanchem.com

Studies involving mouse and sheep liver microsomes have confirmed that these mono- and bis-phenolic compounds are the major metabolites of this compound. wikimedia.org

| Parent Compound | Metabolic Process | Resulting Metabolites |

| This compound | Mono-O-dealkylation | 1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-2,2-dimethylpropane (Mono-phenol) |

| 1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-2,2-dimethylpropane | Bis-O-dealkylation | 1,1-bis(4-hydroxyphenyl)-2,2-dimethylpropane (Bis-phenol) |

| This compound | Neopentyl Oxidation | Tertiary alcohols (Minor pathway, <5%) vulcanchem.com |

The O-dealkylation of aromatic ethers like this compound by cytochrome P450 enzymes is a well-established oxidative process. washington.edu The mechanism involves the following key steps:

Hydrogen Atom Abstraction : The P450 enzyme's active oxygen species abstracts a hydrogen atom from the methyl group's carbon, which is adjacent to the ether oxygen. washington.edu

Hydroxyl Recombination : This generates a radical intermediate that quickly recombines with a hydroxyl group from the enzyme, forming an unstable hemiacetal intermediate. washington.edu

Non-enzymatic Collapse : The hemiacetal intermediate is unstable and non-enzymatically dissociates into the final products: a phenol (B47542) (the dealkylated aromatic ring) and formaldehyde (B43269) (from the cleaved methyl group). washington.edu

This reaction shows high regioselectivity for the methoxy groups on the aromatic rings, as they are the most accessible and chemically favorable sites for oxidative attack by the CYP enzymes.

Stability and Persistence of the Neopentyl Moiety in Biological Environments

A defining structural feature of this compound is its central neopentyl group. This moiety is characterized by a quaternary carbon atom, which imparts significant steric hindrance. ontosight.ai This steric bulk makes the neopentyl group highly resistant to enzymatic attack, particularly by cytochrome P450 enzymes that are responsible for most oxidative metabolism. nih.govacs.org

While the primary metabolic pathway is O-dealkylation, minor oxidation of the neopentyl group can occur, leading to the formation of tertiary alcohols. However, this has been identified as a very minor metabolic route, accounting for less than 5% of the total metabolites. vulcanchem.com The inherent stability of the neopentyl structure contributes significantly to the persistence of the core structure of the molecule, even after the methoxy groups have been metabolized. nih.govacs.orgresearchgate.net This contrasts with other insecticide analogs where the central moiety may be more susceptible to degradation.

Conjugation Reactions and Subsequent Chemical Modifications of this compound Metabolites

The phenolic metabolites produced during Phase I (O-dealkylation) are typically more polar than the parent compound but require further transformation to be efficiently excreted from the body. nih.gov These metabolites undergo Phase II conjugation reactions, where endogenous polar molecules are attached to the newly formed hydroxyl groups. uomus.edu.iqksumsc.com

Common conjugation pathways for phenolic compounds include:

Glucuronidation : The attachment of glucuronic acid, catalyzed by glucuronyltransferases. This is a common pathway for phenols. nih.gov Studies on other neopentyl-containing compounds have confirmed that they can be excreted as glucuronide conjugates. nih.govacs.org

Sulfation : The addition of a sulfate (B86663) group, catalyzed by sulfotransferases. nih.gov

These conjugation reactions significantly increase the water solubility of the metabolites, rendering them biologically inactive and facilitating their rapid excretion in urine or bile. nih.govuomus.edu.iq

Comparative Biochemical Pathway Analysis with Related Isosteres and Analogs

This compound is an isostere of the organochlorine pesticide Methoxychlor, meaning they share a similar shape and structure but differ in specific atoms or groups. wikimedia.orgiastate.edu A comparative analysis of their metabolic pathways reveals key similarities and differences.

Similarity in O-Dealkylation : Both this compound and Methoxychlor undergo O-demethylation as the primary step in their metabolism. wikimedia.orgnih.gov This reaction is catalyzed by microsomal enzymes and produces mono- and bis-phenolic metabolites. wikimedia.orgresearchgate.net For Methoxychlor, this process yields metabolites like monohydroxymethoxychlor (OH-MXC) and the highly estrogenic 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). nih.gov

Difference in Central Moiety Metabolism : The key difference lies in the stability of the central aliphatic group. The neopentyl group of this compound is highly stable and resistant to metabolic breakdown. vulcanchem.com In contrast, the 1,1,1-trichloroethane (B11378) group of Methoxychlor is more susceptible to metabolic transformations, including dechlorination.

This comparison highlights how a subtle structural change—replacing the trichloroethane group with a neopentyl group—dramatically alters the metabolic fate of the molecule's core while preserving the initial O-dealkylation pathway of the peripheral methoxy groups.

| Compound | Central Moiety | Primary Metabolic Pathway | Central Moiety Fate | Key Metabolites |

| This compound | Neopentyl | O-Dealkylation wikimedia.orgvulcanchem.com | Highly stable, minor oxidation (<5%) vulcanchem.com | Mono- and Bis-phenols wikimedia.org |

| Methoxychlor | 1,1,1-Trichloroethane | O-Dealkylation nih.gov | Susceptible to dechlorination and other transformations | HPTE, OH-MXC nih.gov |

Advanced Research Applications and Structural Roles of Dianisylneopentane in Chemical Science

Dianisylneopentane as a Molecular Scaffold and Building Block in Complex Organic Synthesis

The concept of a molecular scaffold is central to modern organic synthesis, where a core structure is used as a foundation for building a diverse range of more complex molecules. rsc.orgconicet.gov.ar The this compound framework, with its well-defined three-dimensional architecture, serves as an exemplary scaffold. Its rigid neopentane (B1206597) core precisely orients the two phenyl rings, allowing for predictable and controlled synthetic transformations.

Researchers utilize such rigid building blocks to construct complex molecular platforms for materials like polymers and molecular devices. mdpi.com A key strategy is divergent synthesis, where a common core is elaborated into a library of structurally diverse compounds. rsc.org Derivatives of the core bis(methoxyphenyl)propane structure are employed as crucial building blocks in the synthesis of advanced materials. For instance, bis(4-methoxyphenyl)amine is a key reactant in Buchwald-Hartwig cross-coupling reactions to produce carbazole-based derivatives. nih.gov These resulting molecules are investigated as hole-transporting materials (HTMs) in next-generation perovskite solar cells, where the specific substitution pattern on the phenyl rings is critical for performance. nih.gov The syntheses of these complex functional molecules from simpler building blocks highlight the utility of the core scaffold in creating materials with tailored electronic properties. chemistryviews.org

Table 1: Dianisyl-type Scaffolds in the Synthesis of Functional Molecules

| Core Building Block | Synthetic Method | Resulting Complex Molecule/Material Class | Application Area |

|---|---|---|---|

| Bis(4-methoxyphenyl)amine | Buchwald-Hartwig Cross-Coupling | Carbazole-based Hole-Transporting Materials (HTMs) | Perovskite Solar Cells nih.gov |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) | Polymerization with Dianhydrides | Polyimides | 5G Communication Substrates, Fuel Cell Membranes ossila.com |

| 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA) | Free-Radical Polymerization | Crosslinked Methacrylate Polymers | Dental Composites, Biomedical Adhesives polysciences.com |

Applications in Supramolecular Chemistry and Non-Covalent Assemblies (e.g., Host-Guest Systems)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. wikipedia.orgfiveable.me A central concept within this field is host-guest chemistry, where a larger 'host' molecule with a cavity binds a smaller 'guest' molecule. wikipedia.orgrsc.org The formation of these complexes relies on molecular complementarity, meaning the host and guest must have compatible sizes, shapes, and chemical functionalities. fiveable.me

The this compound framework is an attractive platform for designing host molecules. By chemically modifying the anisyl rings with recognition sites (e.g., hydrogen bond donors/acceptors, charged groups), it is possible to create pre-organized cavities capable of selectively binding specific guests. The steric bulk of the neopentane core helps to define a persistent molecular cleft or cavity, while the aromatic rings can participate in π-π stacking interactions with suitable guest molecules. fiveable.me The dynamic yet selective nature of these non-covalent interactions allows for the development of responsive materials and sensors. nih.gov The design of such systems can lead to applications in molecular sensing, catalysis, and separation technologies. mdpi.com

Table 2: Non-Covalent Interactions in this compound-Based Assemblies

| Interaction Type | Description | Potential Role in this compound Systems |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom and another electronegative atom. fiveable.me | Can be engineered into derivatives via hydroxyl, carboxyl, or amide groups to direct assembly. |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. fiveable.me | The anisyl rings can interact with aromatic guests or other host molecules. |

| Van der Waals Forces | Weak, non-directional forces arising from transient fluctuations in electron density. wikipedia.orgfiveable.me | Contribute to the overall stability of host-guest complexes by maximizing surface contact. |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution. wikipedia.orgfiveable.me | The hydrocarbon backbone can drive the association of the host in aqueous media to bind nonpolar guests. |

Integration into Advanced Functional Materials (e.g., Dendrimers, Polymers, Liquid Crystals)

The unique structural properties of this compound derivatives make them excellent monomers for incorporation into advanced functional materials.

Polymers: Derivatives like 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) are used as monomers to create high-performance polyimides. ossila.com These polymers exhibit low dielectric constants and low signal loss, making them ideal for high-frequency applications such as 5G communication substrates. ossila.com They also possess excellent mechanical properties at cryogenic temperatures and low methanol (B129727) permeability, enabling their use as proton-conducting membranes in direct methanol fuel cells. ossila.com Another important derivative is 2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA), a high-viscosity monomer that is fundamental to the formulation of dental composites and biomedical adhesives due to its high crosslinking density and mechanical strength. polysciences.com

Dendrimers: Dendrimers are perfectly branched, nano-sized polymers with a central core, interior branching units, and a functionalized surface. polymerexpert.bizkirj.ee The this compound unit can serve as a core molecule in a divergent synthesis approach. kirj.ee In this method, successive generations of branched units are added to the reactive sites on the core, leading to an exponential increase in size and the number of terminal functional groups. polymerexpert.biz The well-defined structure of the this compound core would ensure a predictable, symmetric growth of the dendritic architecture, leading to monodisperse macromolecules with applications in areas like drug delivery and catalysis. cellmolbiol.orgnumberanalytics.com

Table 3: this compound Derivatives in Functional Materials

| Derivative | Material Class | Key Properties | Advanced Application |

|---|---|---|---|

| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | Polyimide | Low dielectric constant, low methanol permeability, high thermal stability. ossila.com | 5G substrates, direct methanol fuel cells. ossila.com |

| 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA) | Crosslinked Polymer | High mechanical strength, biocompatibility, high crosslinking density. polysciences.com | Dental composites and adhesives. polysciences.com |

| This compound Core | Dendrimer | Symmetric core for divergent synthesis, tunable surface functionality. kirj.eenumberanalytics.com | Potential for catalysis, drug delivery vehicles. cellmolbiol.org |

Role as a Model Compound for Mechanistic Studies of Sterically Hindered Systems

Understanding how steric bulk influences reaction mechanisms and outcomes is a fundamental aspect of physical organic chemistry. The this compound structure, with its bulky quaternary center flanked by two substituted phenyl rings, presents significant steric hindrance. This makes it an excellent model compound for testing the efficacy and limits of new synthetic methodologies designed to overcome such challenges.

For example, the synthesis of sterically hindered biaryl compounds is a persistent challenge in organic chemistry. Catalyst systems are often evaluated based on their ability to facilitate difficult coupling reactions, such as the Suzuki-Miyaura reaction, between sterically demanding substrates. rsc.org By using a this compound-like fragment as one of the coupling partners, researchers can probe the catalyst's tolerance to steric bulk around the reaction center. Successful coupling to form a tetra-ortho-substituted biaryl product would demonstrate the catalyst's high activity and utility for constructing crowded molecular architectures. rsc.org These studies are crucial for developing more robust and versatile catalysts for complex molecule synthesis.

Table 4: this compound as a Model for Steric Hindrance Studies

| Research Area | Chemical Challenge | Role of this compound Framework | Key Insight Gained |

|---|---|---|---|

| Catalyst Development | Overcoming steric repulsion in cross-coupling reactions (e.g., Suzuki-Miyaura). rsc.org | Acts as a sterically demanding substrate to test catalyst efficiency. | Defines the scope and limitations of new catalysts for synthesizing hindered molecules. |

| Reaction Mechanism Studies | Probing the transition state geometry of sterically crowded reactions. | Provides a rigid, hindered scaffold that restricts conformational freedom. | Elucidates the influence of steric factors on reaction rates and selectivity. |

| Materials Chemistry | Preventing aggregation-caused quenching in luminophores. | Its bulky structure can be used to create twisted, non-planar molecules. chemistryviews.org | Development of materials with aggregation-induced emission (AIE) properties. chemistryviews.org |

Design of Chemical Probes and Linkers Incorporating the this compound Framework

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. chemicalprobes.org Activity-based probes (ABPs) are a class of chemical probes that typically consist of three parts: a reactive group ('warhead') that covalently binds to the target, a reporter tag (e.g., a fluorophore or biotin) for detection or enrichment, and a linker that connects the two. chemicalprobes.org

The this compound scaffold is well-suited for use as a rigid linker in the design of such probes. Its defined and inflexible structure provides precise spatial control, holding the warhead and the reporter tag at a fixed distance and orientation. This rigidity can prevent undesirable interactions between the probe's components and can be crucial for selective target engagement. chemicalprobes.org Furthermore, modular or "click chemistry" approaches can be used to easily attach different warheads and tags to a common this compound-based linker, facilitating the rapid synthesis of a library of probes for target identification and validation studies. mdpi.comfrontiersin.org The development of such sophisticated tools is essential for advancing chemical biology and drug discovery. mdpi.com

Table 5: Hypothetical Design of a Chemical Probe Using a this compound Linker

| Probe Component | Function | Example Moiety | Role of this compound Framework |

|---|---|---|---|

| Reactive Group (Warhead) | Covalently binds to the protein target. chemicalprobes.org | Fluorophosphonate, Acrylamide | Acts as a rigid, non-flexible linker to ensure a fixed spatial relationship between the warhead and the tag, potentially improving selectivity. chemicalprobes.orgmdpi.com |

| Reporter Tag | Enables detection or purification of the probe-protein complex. chemicalprobes.org | Biotin, Alkyne/Azide (for click chemistry), Fluorophore | |

| Linker | Connects the warhead and the tag. chemicalprobes.org | This compound derivative |

Future Directions and Emerging Research Avenues for Dianisylneopentane Studies

Exploration of Novel Synthetic Routes and Highly Efficient Catalytic Systems

The synthesis of dianisylneopentane and its derivatives is a key area for future development. While classical methods may be employed, the focus will likely shift towards more efficient and sustainable synthetic strategies. Modern catalytic systems are expected to play a pivotal role in this endeavor.

Future research will likely concentrate on the development of novel catalytic systems for the construction of the this compound framework. This could involve late-stage functionalization of a neopentane (B1206597) core or the coupling of anisyl fragments. Transition metal catalysis, particularly using palladium, nickel, or copper, is a promising avenue for forging the aryl-alkyl bonds. The development of ligands that can accommodate the steric bulk of the neopentyl group will be critical for achieving high catalytic efficiency.

Furthermore, C-H activation methodologies present an attractive alternative for the synthesis of this compound derivatives. Directing group-assisted or non-directed C-H arylation could provide a more atom-economical route to these compounds, minimizing the need for pre-functionalized starting materials. Photoredox catalysis may also offer new pathways for the formation of the core structure under mild reaction conditions.

A comparative analysis of potential catalytic systems is presented in the table below.

| Catalyst System | Potential Reaction | Key Advantages | Research Focus |

| Palladium-based | Cross-coupling (e.g., Suzuki, Negishi) | High efficiency, broad functional group tolerance | Ligand design for sterically hindered substrates |

| Nickel-based | Reductive coupling | Cost-effective, unique reactivity | Control of selectivity, catalyst stability |

| Copper-based | Ullmann-type reactions | Abundant metal, versatile | Lowering reaction temperatures, expanding substrate scope |

| Photoredox Catalysis | Radical-mediated coupling | Mild conditions, novel reaction pathways | Photosensitizer development, mechanistic studies |

Integration of Advanced Computational Approaches for Predictive Structure-Reactivity Relationships

Computational chemistry is set to become an indispensable tool in the study of this compound. The steric and electronic properties of this molecule can be modeled to predict its behavior in chemical reactions and its potential for various applications.

Density Functional Theory (DFT) will be instrumental in elucidating the electronic structure, molecular orbitals, and potential energy surfaces of this compound and its reaction intermediates. These calculations can provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions. For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

Molecular dynamics (MD) simulations can be employed to understand the conformational dynamics of this compound and its derivatives. This is particularly important for understanding how the molecule interacts with its environment, such as in a solvent or within a larger molecular assembly.

Machine learning and artificial intelligence (AI) are also emerging as powerful tools for predicting structure-reactivity relationships. By training models on existing chemical data, it may be possible to predict the outcomes of reactions involving this compound with a high degree of accuracy, accelerating the discovery of new transformations.

Development of this compound into Multicomponent Systems and Complex Architectures

The rigid and well-defined structure of this compound makes it an excellent candidate as a building block for more complex molecular architectures and multicomponent systems.

One promising direction is the incorporation of this compound into polymers. By functionalizing the anisyl groups with polymerizable moieties, it could be used as a monomer to create polymers with unique thermal and mechanical properties. The bulky neopentane core would likely impart high rigidity and thermal stability to the resulting polymer chains.

Another area of interest is the use of this compound derivatives as ligands for the construction of metal-organic frameworks (MOFs) or supramolecular assemblies. The specific geometry of the molecule could be exploited to create porous materials with tailored properties for applications in gas storage, separation, or catalysis.

The development of these complex systems will require a deep understanding of the intermolecular forces that govern their assembly, an area where both experimental and computational studies will be crucial.

Application of High-Throughput Screening Methodologies for Discovery of New Reactions

To unlock the full synthetic potential of this compound, high-throughput screening (HTS) methodologies can be employed. HTS allows for the rapid testing of a large number of reaction conditions, catalysts, and reagents, significantly accelerating the pace of discovery.

For example, an array of catalysts and ligands could be screened in parallel to identify the optimal conditions for a specific transformation of this compound, such as a C-H functionalization reaction. The use of microplate-based formats and robotic automation can make this process highly efficient.

Data from HTS experiments can also be used to train machine learning models, further enhancing the predictive power of computational approaches as described in section 9.2. This synergistic relationship between high-throughput experimentation and computational chemistry represents a powerful paradigm for modern chemical research.

The table below outlines a hypothetical high-throughput screening workflow for a new this compound reaction.

| Step | Description | Key Technologies | Expected Outcome |

| 1. Library Design | Creation of a diverse library of catalysts, ligands, and additives. | Cheminformatics tools | A set of reagents with varied electronic and steric properties. |

| 2. Reaction Setup | Automated dispensing of reagents into microplate wells. | Liquid handling robotics | Hundreds or thousands of unique reactions set up in parallel. |

| 3. Reaction Monitoring | Real-time or end-point analysis of reaction outcomes. | High-performance liquid chromatography (HPLC), mass spectrometry (MS) | Identification of "hits" - conditions that lead to the desired product. |

| 4. Data Analysis | Computational analysis of screening data to identify trends. | Statistical software, machine learning algorithms | A refined set of optimal reaction conditions and new structure-activity relationships. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The most exciting future for this compound research may lie at the intersection of multiple scientific disciplines. The unique properties of this molecule make it a compelling target for collaborative research efforts.

Organic chemists can focus on developing novel synthetic routes and functionalization strategies. Materials scientists can then explore the use of these new this compound derivatives in the creation of advanced materials, such as high-performance polymers, organic light-emitting diodes (OLEDs), or molecular sensors.

Theoretical chemists will play a crucial role in this interdisciplinary effort by providing computational insights to guide the design of new molecules and materials. This integrated approach, where synthesis, characterization, and theory work in concert, will be essential for realizing the full potential of this compound. For instance, theoretical calculations could predict the photophysical properties of a this compound-based material before it is even synthesized, saving significant time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.